N-(3-Chlorophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-(3,4-dimethoxyphenyl)pyridin-2-yl)thio)acetamide
Description
This compound (hereafter referred to as the target compound) is a pyridine-based thioacetamide derivative with a complex substitution pattern. Key structural features include:
- A 3-chlorophenyl group attached to the acetamide nitrogen.
- A pyridine ring substituted with 4-chlorophenyl (C6 position), cyano (C3), and 3,4-dimethoxyphenyl (C4) groups.
- A thioether linkage connecting the acetamide and pyridine moieties.
The compound’s molecular formula is C₂₂H₂₀ClN₃O₄S, with a molecular weight of 457.93 g/mol .
Properties
Molecular Formula |
C28H21Cl2N3O3S |
|---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[6-(4-chlorophenyl)-3-cyano-4-(3,4-dimethoxyphenyl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C28H21Cl2N3O3S/c1-35-25-11-8-18(12-26(25)36-2)22-14-24(17-6-9-19(29)10-7-17)33-28(23(22)15-31)37-16-27(34)32-21-5-3-4-20(30)13-21/h3-14H,16H2,1-2H3,(H,32,34) |
InChI Key |
CHCVVZMFFMLHBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Biological Activity
N-(3-Chlorophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-(3,4-dimethoxyphenyl)pyridin-2-yl)thio)acetamide is a complex organic compound that exhibits various biological activities. Its structure features a pyridine ring, which is known for its pharmacological significance, particularly in medicinal chemistry. This article aims to summarize the biological activity of this compound based on available research findings, including its antimicrobial, antiviral, and anticancer properties.
Chemical Structure
The compound can be described by the following molecular formula:
It contains multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of pyridine and thioacetamide have been shown to possess potent antibacterial and antifungal activities. The presence of electron-withdrawing groups such as chloro and cyano enhances these activities.
Table 1: Antimicrobial Activity Comparison
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Compound A | E. coli | 50 μg/mL | |
| Compound B | S. aureus | 25 μg/mL | |
| N-(3-Chlorophenyl)-... | C. albicans | TBD | TBD |
Antiviral Activity
The antiviral potential of heterocyclic compounds has been extensively studied. Similar compounds have shown effectiveness against various viruses by inhibiting viral replication mechanisms.
Case Study: Antiviral Efficacy
In a study examining the antiviral properties of pyridine derivatives, specific compounds demonstrated IC50 values indicating their potency against viral strains. For example:
- Compound X exhibited an IC50 of 1.1 μM against resistant strains of HIV.
- N-(3-Chlorophenyl)-... may show similar efficacy due to structural similarities.
Anticancer Properties
The anticancer activity of thioacetamide derivatives is an area of growing interest. Research has shown that modifications to the pyridine ring can lead to enhanced cytotoxicity against cancer cell lines.
Table 2: Anticancer Activity Data
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies. These studies reveal how variations in substituents influence the compound's efficacy against pathogens and cancer cells.
Key Findings:
- Chloro Groups : Enhance antimicrobial activity.
- Methoxy Substituents : Increase cytotoxic properties.
- Cyano Group : Contributes to overall biological potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The target compound belongs to a broader class of pyridinylthioacetamide derivatives. Below is a comparative analysis of its structural analogues:
Key Observations:
- Substitution on Acetamide Nitrogen : The target compound’s 3-chlorophenyl group differs from the 4-chlorophenyl , 4-methoxy , or 4-ethoxy groups in analogues. This positional isomerism may influence steric and electronic interactions in biological systems.
- Pyridine Substituents : The 3,4-dimethoxyphenyl group in the target compound contrasts with trifluoromethyl in analogues . Methoxy groups are electron-donating, enhancing solubility, while trifluoromethyl is electron-withdrawing, increasing lipophilicity (e.g., XlogP = 5.3 for the trifluoromethyl analogue vs. estimated lower XlogP for the target) .
Physicochemical and ADMET Properties
Key Insights:
- All compounds exhibit moderate polar surface areas (~100 Ų), suggesting reasonable membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
